4-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused pyrrolo-pyrimidine ring system with a phenyl group attached at the 4-position. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is obtained by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate undergoes cyclization to form the pyrrolo-pyrimidine core.
Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The final step involves chlorination to introduce the chloro group at the 4-position.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, such as Suzuki coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: It can undergo substitution reactions to introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and boronic acids.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized pyrrolo-pyrimidines.
Scientific Research Applications
4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It is a key scaffold in the development of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their function. This interaction can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as :
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a chloro group instead of a phenyl group, which can affect its reactivity and biological activity.
4-Aminopyrrolo[2,3-d]pyrimidine: The presence of an amino group can enhance its binding affinity to certain targets.
7H-Pyrrolo[2,3-d]pyrimidine Derivatives: Various derivatives with different substituents at the 4-position have been synthesized to explore their potential as therapeutic agents.
Properties
IUPAC Name |
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)11-10-6-7-13-12(10)15-8-14-11/h1-8H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMVYDXYOLGHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CNC3=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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